

# 1-Amino Hydantoin-13C3 certificate of analysis

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## Compound of Interest

Compound Name:	1-Amino Hydantoin-13C3
Cat. No.:	B026816

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An In-depth Technical Guide to the Certificate of Analysis for **1-Amino Hydantoin-13C3**

## Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

## Introduction: The Critical Role of Isotopically Labeled Standards in Quantitative Bioanalysis

In modern drug development and metabolic research, the precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, offering a means to correct for variability in sample preparation and instrument response.<sup>[1]</sup> The chemical and physical behavior of a SIL compound is nearly identical to its unlabeled counterpart, ensuring it tracks through extraction, derivatization, and ionization processes in a similar fashion.<sup>[2][3]</sup> **1-Amino Hydantoin-13C3**, a labeled analog of a key metabolite and pharmaceutical building block, serves as an indispensable tool in such studies.<sup>[4][5]</sup>

This guide provides a comprehensive technical overview of the methodologies and data integral to a Certificate of Analysis (CoA) for **1-Amino Hydantoin-13C3**. As a Senior Application Scientist, the intent is not merely to present data but to elucidate the scientific rationale behind the analytical techniques employed, ensuring a thorough understanding of the quality and reliability of this critical reagent.

## Compound Identity and Physicochemical Properties

A foundational component of any CoA is the unambiguous identification of the material. For **1-Amino Hydantoin-13C3**, this is established through a combination of spectroscopic and physical data.

Property	Value	Source
IUPAC Name	1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione	[6]
CAS Number	957509-31-8	[6][7]
Molecular Formula	( <sup>13</sup> C) <sub>3</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	[8]
Molecular Weight	118.07 g/mol	[7][8]
Accurate Mass	118.0482 Da	[6][7]
SMILES	[13CH2]1--INVALID-LINK--N--INVALID-LINK--N1N	[6]
InChI	InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1	[6][7]

These identifiers provide a universal language for chemists and researchers, ensuring the correct compound is being referenced. The accurate mass is particularly critical for high-resolution mass spectrometry, a core technique for both identification and quantification.

## Synthesis and Isotopic Labeling Strategy

The synthesis of **1-Amino Hydantoin-13C3** typically involves the incorporation of <sup>13</sup>C atoms from a labeled precursor. A common synthetic route to hydantoins involves the reaction of an amino acid with isocyanate, followed by cyclization.[9][10] For the <sup>13</sup>C<sub>3</sub> labeled variant, a plausible approach is the use of <sup>13</sup>C-labeled glycine or a related precursor in a multi-step synthesis.[9] Another synthetic pathway involves the condensation of semicarbazones with a haloacetic acid salt.[11][12]

The choice of placing three <sup>13</sup>C atoms within the hydantoin ring provides a significant mass shift (+3 Da) from the unlabeled analog. This mass difference is ideal for mass spectrometry-based

applications, as it moves the signal for the internal standard to a region of the mass spectrum with minimal background interference from the naturally occurring isotopes of the analyte.[1]

## Analytical Certification: A Multi-Technique Approach

A robust Certificate of Analysis relies on a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the standard. Each technique provides a unique and complementary piece of information, creating a self-validating system of analysis.

### Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules and for determining the position and extent of isotopic labeling.[13]

**Causality of Experimental Choice:** While  $^1\text{H}$  NMR provides information on the proton environment,  $^{13}\text{C}$  NMR is indispensable for this compound. It directly probes the carbon skeleton, allowing for the confirmation that the  $^{13}\text{C}$  labels are in the expected positions within the hydantoin ring.[14][15] The coupling patterns between adjacent  $^{13}\text{C}$  atoms and between  $^{13}\text{C}$  and  $^1\text{H}$  atoms provide further structural confirmation.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **1-Amino Hydantoin-13C3** and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Parameters:**
  - **Pulse Program:** A standard  $^{13}\text{C}$  observe pulse sequence with proton decoupling.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds to ensure quantitative signal integration.

- Number of Scans: Sufficient to obtain a high signal-to-noise ratio (typically several thousand scans).
- Referencing: The solvent peak (DMSO-d<sub>6</sub> at 39.5 ppm) is used as an internal reference.
- Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts of the signals are compared to those expected for the hydantoin ring structure. The presence of signals at chemical shifts corresponding to the C2, C4, and C5 positions of the hydantoin ring confirms the structure.

**Isotopic Enrichment Calculation:** The isotopic enrichment is determined by comparing the integrals of the signals from the <sup>13</sup>C-labeled compound to any residual signals from the unlabeled species in a high-resolution <sup>13</sup>C NMR spectrum.[16] For highly enriched materials (>98%), this can be challenging due to the low intensity of the unlabeled signals. In such cases, mass spectrometry provides a more accurate measure of isotopic purity.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.[17][18]

**Causality of Experimental Choice:** A reversed-phase HPLC method is typically employed for polar compounds like 1-Amino Hydantoin. The use of a UV detector is appropriate as the hydantoin ring contains chromophores that absorb UV light. A purity statement of >95% by HPLC is common for such standards.[19]

**Experimental Protocol: Reversed-Phase HPLC with UV Detection**

- **Sample Preparation:** Prepare a stock solution of **1-Amino Hydantoin-13C3** in a suitable solvent (e.g., acetonitrile or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).
- **Instrumentation:**

- An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Chromatographic Conditions:
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 210 nm.
  - Injection Volume: 10 µL.
- Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

## Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive and accurate measurement of the mass-to-charge ratio ( $m/z$ ) of a molecule, confirming its elemental composition and isotopic distribution.

[20]

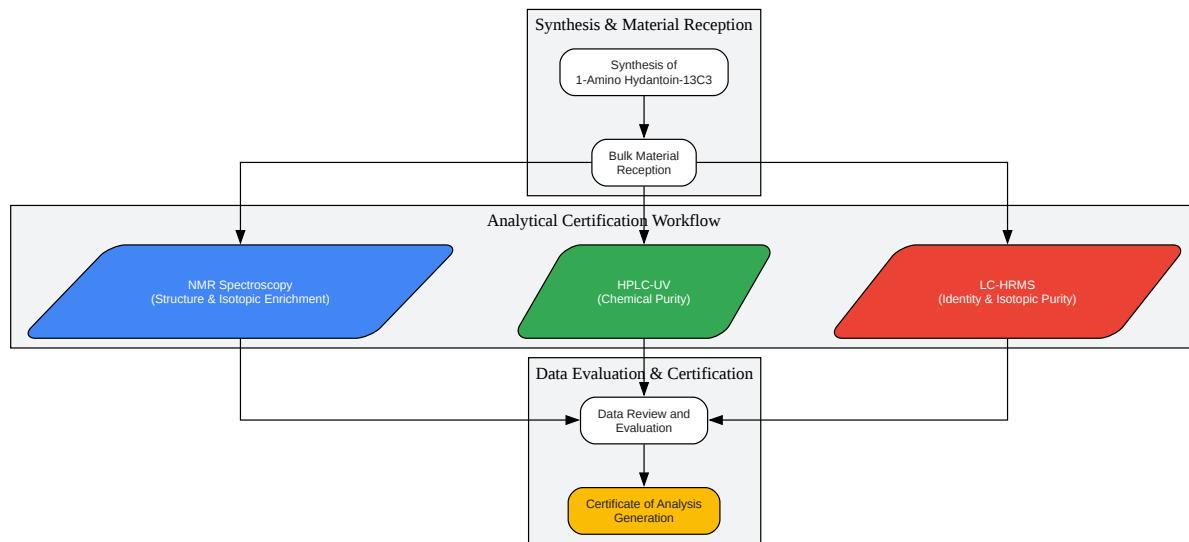
Causality of Experimental Choice: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the elemental composition of **1-Amino Hydantoin-13C3** by comparing the measured accurate mass to the theoretical mass.[6] The isotopic distribution pattern is also analyzed to confirm the presence of three  $^{13}\text{C}$  atoms and to assess the isotopic purity.[21]

Experimental Protocol: LC-HRMS

- Sample Preparation: The sample is prepared as described for the HPLC analysis.
- Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
- LC Conditions: The same chromatographic conditions as the HPLC purity analysis can be used.
- MS Conditions:
  - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  - Mass Range: m/z 50-500.
  - Resolution: >10,000.
  - Data Acquisition: Full scan mode.
- Data Analysis: The mass spectrum will show a prominent peak for the protonated molecule  $[M+H]^+$  at an m/z corresponding to the mass of **1-Amino Hydantoin-13C3** plus a proton. The measured mass is compared to the calculated theoretical mass. The isotopic distribution is examined to ensure it matches the expected pattern for a molecule containing three  $^{13}\text{C}$  atoms.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedures used to certify **1-Amino Hydantoin-13C3**.



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